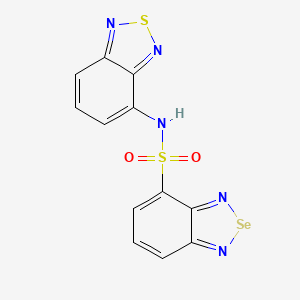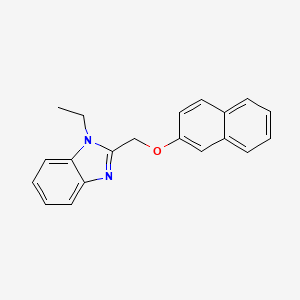![molecular formula C19H20N2O B11506916 1-(3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl)ethanone](/img/structure/B11506916.png)
1-(3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl]-1-ethanone is a complex organic compound belonging to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenyl group attached to a tetrahydroimidazoisoquinoline core, which is further connected to an ethanone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl]-1-ethanone typically involves the annelation of an imidazolidinone scaffold to a dihydroisoquinoline. One common method involves the reaction of 2-carbamoylmethyl- or 2-ethoxycarbonylmethyl-3,4-dihydroisoquinolinium salts with hydrazine hydrate. This is followed by acylation of the primary amino group with benzoyl chlorides, reductive ring cleavage of the annelated 4-imidazolidinone ring, and final cyclodehydration of the N,N’-diacylhydrazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
この化合物は、さまざまな反応を起こす可能性があります。
酸化: ケトン基の酸化により、対応するアルコールまたはカルボン酸が生成されます。
還元: イミンまたはケトン基の還元により、2級アミンが生成されます。
置換: フェニル基は、求電子置換反応に参加できます。
主要生成物: 主要生成物は、反応条件や置換基によって異なります。たとえば、還元によりアミンが生成される場合があり、酸化によりカルボン酸が生成される場合があります。
4. 科学研究への応用
1-(3-フェニル-1,5,6,10b-テトラヒドロイミダゾ[5,1-a]イソキノリン-2(3H)-イル)エタノンは、次のような分野で応用されています。
医薬品化学: 特定の受容体に作用する新規薬物の足場として役立つ可能性があります。
生物学的研究: 研究者は、タンパク質、酵素、細胞経路との相互作用を調べています。
工業: 他の複雑な分子の合成に使用できます。
科学的研究の応用
1-[3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
この化合物の作用機序は、特定の受容体や酵素への結合を伴う可能性が高いです。具体的な標的や経路を解明するには、さらなる研究が必要です。
類似化合物との比較
直接の類似体は見つかりませんでしたが、この化合物のユニークな縮合環系は、それを他の化合物から際立たせています。類似の化合物には、他のイミダゾイソキノリンや複素環構造が含まれる可能性があります。
特性
分子式 |
C19H20N2O |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
1-(3-phenyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C19H20N2O/c1-14(22)21-13-18-17-10-6-5-7-15(17)11-12-20(18)19(21)16-8-3-2-4-9-16/h2-10,18-19H,11-13H2,1H3 |
InChIキー |
CXYABMLZUZJIQY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC2C3=CC=CC=C3CCN2C1C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide](/img/structure/B11506833.png)
![methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate](/img/structure/B11506844.png)
![Hexahydroisoindole-1,3-dione, 2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B11506849.png)
![{1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11506859.png)

![7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506865.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B11506866.png)
![methyl 11-(3,4-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11506867.png)
![methyl 4-[({(2E)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11506871.png)
![2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1H-benzimidazole)](/img/structure/B11506872.png)

![isopropyl 2-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11506894.png)
![7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11506905.png)
amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11506910.png)
